molecular formula C19H20O4 B2485371 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate CAS No. 2126161-79-1

1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate

Cat. No. B2485371
CAS RN: 2126161-79-1
M. Wt: 312.365
InChI Key: FYNTXLVRERRBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate involves complex organic reactions. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of metoprolol metabolites, highlighting the use of ketones in multistep syntheses and borane reductions (Shetty & Nelson, 1988).

Molecular Structure Analysis

Structural analyses of related compounds utilize techniques like X-ray diffraction and spectroscopy. Demir et al. (2016) conducted crystal structure analysis and spectral investigations of a similar compound using X-ray diffraction and various spectroscopic methods (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like this compound are complex. For example, Pero et al. (1977) explored the synthesis and effects of various propan-2-one derivatives, providing insights into the reactivity and properties of similar compounds (Pero et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of similar compounds have been studied. For instance, the work by Santaniello et al. (2005) on lipase-catalyzed alcoholysis of diol dibenzoates provides valuable data on the physical properties of esters related to this compound (Santaniello et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemistry, and potential for forming derivatives, are crucial for understanding this compound. Research by Mphahlele and Fernandes (2002) on 3-aryl-1-(2-hydroxyphenyl)-3-hydroxy-1-propanones contributes to this understanding (Mphahlele & Fernandes, 2002).

Scientific Research Applications

Enantioselective Syntheses in Drug Development

1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is structurally related to ketoprofen, a non-steroidal anti-inflammatory drug. Research has focused on the enantioselective synthesis of such compounds, using methods like Sharpless epoxidation followed by catalytic hydrogenolysis. This approach is significant for creating high-purity pharmaceuticals with controlled stereochemistry (Hamon, Massy-Westropp, & Newton, 1995).

Molecular Docking and Drug Design

The compound's structure has been used in molecular docking studies, crucial for designing drugs with dual mechanisms, such as anti-inflammatory and antitumor activities. This approach aids in understanding the molecular basis of drug action and designing more effective therapeutic agents (Ahmed, Azam, Rghigh, Gbaj, & Zetrini, 2012).

Photopolymerization Research

Research has also been conducted on derivatives of this compound in photopolymerization. This includes developing novel alkoxyamines for use as photoiniferters, which are compounds that initiate polymerization upon UV irradiation. Such studies contribute to advancements in materials science and polymer chemistry (Guillaneuf et al., 2010).

Antifungal and Antimicrobial Applications

Derivatives of this compound have been explored for their antifungal properties. Chemical investigation of certain bacterial strains has led to the identification of metabolites with significant inhibitory effects against phytopathogenic fungi, highlighting potential applications in agriculture and pharmaceuticals (Shi et al., 2017).

Synthesis of Bioactive Compounds

The compound has also been used in the synthesis of bioactive compounds, like those used in the treatment of cardiovascular diseases. This involves complex chemical syntheses and highlights the compound's role in creating intermediates for further pharmaceutical development (Guo-ping, 2005).

properties

IUPAC Name

1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNTXLVRERRBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.